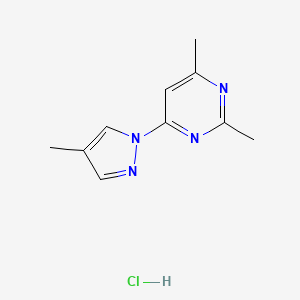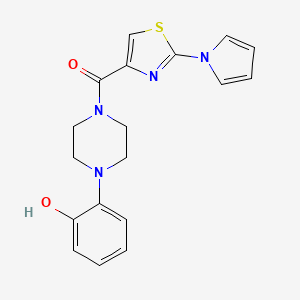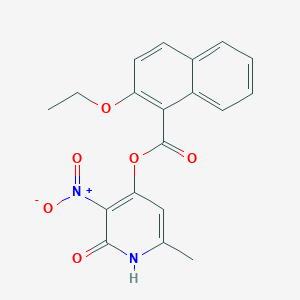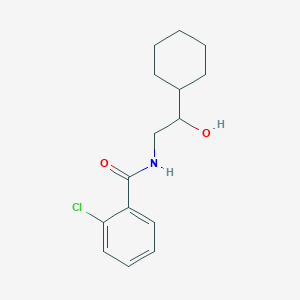![molecular formula C23H19NO4S2 B2684767 (4-methoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114850-65-5](/img/structure/B2684767.png)
(4-methoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxy group (OCH3), a methylthio group (SCH3), and a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group. These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data for this compound, a detailed molecular structure analysis isn’t possible.Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. The methoxy and methylthio groups are electron-donating, which could make the compound more reactive towards electrophiles .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Electrochemical Synthesis and Properties
- Synthesis of Novel Derivatives : A study demonstrated the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, which exhibit anti-stress oxidative properties, starting from a similar compound (Largeron & Fleury, 1998).
Anticancer and Apoptosis-Inducing Effects
- Cytotoxicity and Cell Cycle Arrest : Research found that (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, displayed potent cytotoxicity in tumor cell lines, induced cell cycle arrest, and triggered apoptosis, suggesting potential as an anticancer therapeutic (Magalhães et al., 2013).
Analytical Chemistry Applications
- Chromatography of Dithiolthiones : Another study utilized high-performance liquid chromatography to study dithiolthiones, including compounds structurally similar to the one , highlighting its application in analytical chemistry (Masoud & Bueding, 1983).
Computational Chemistry and Molecular Docking
- Structural Elucidation and Activity Analysis : The novel compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was synthesized, and its structure was elucidated using various spectroscopic techniques. Molecular docking was carried out to understand its antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
Synthesis of Benzothiazines and Diazine Analogues
- Formation and Reactions of Benzothiazines : A study explored the formation and reactions of cyclohepta[b][1,4]benzothiazines, providing insights into the reactivities of these compounds and their analogues (Shindo, Ishikawa & Nozoe, 1985).
Antioxidant Properties
- Synthesis and Antioxidant Evaluation : Researchers synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their antioxidant activities. This research illustrates the potential of similar compounds in developing new antioxidants (Çetinkaya, Göçer, Menzek & Gülçin, 2012).
Aldose Reductase Inhibitory Activity
- Effect of Methoxy Substitution on Inhibitory Activity : Another study focused on the effect of methoxy substitution on the aldose reductase inhibitory activity of certain compounds, which could be relevant in managing diabetes complications (Chatzopoulou et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S2/c1-28-18-12-10-16(11-13-18)23(25)22-15-24(17-6-5-7-19(14-17)29-2)20-8-3-4-9-21(20)30(22,26)27/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJRAFUXCLNVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/no-structure.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2684689.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)



![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)



